molecular formula C21H26ClN3O2 B3420407 Nemonapride CAS No. 187139-87-3

Nemonapride

Cat. No. B3420407
M. Wt: 387.9 g/mol
InChI Key: KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemonapride is an atypical antipsychotic approved in Japan for the treatment of schizophrenia . It was launched by Yamanouchi in May 1991 . Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors .


Synthesis Analysis

The synthesis of Nemonapride involves a concise, protecting-group-free process . This process features a europium(III) trifluoromethanesulfonate (Eu(OTf)3)-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine . The resulting 4-benzylamino-1,3-diol product is used for constructing the pyrrolidine skeleton .


Molecular Structure Analysis

The molecular formula of Nemonapride is C21H26ClN3O2 . Its average mass is 387.903 Da and its monoisotopic mass is 387.171356 Da . The crystal structure of the D4 dopamine receptor, to which Nemonapride binds, has been determined .


Chemical Reactions Analysis

Nemonapride is a selective inhibitor of the D4 receptor . All synthesized phenothiazines derivatives, along with Nemonapride, clozapine, and chlorpromazine, were docked with D2, D3, and D4 dopamine receptors, and Ki values were compared for selectivity analysis .


Physical And Chemical Properties Analysis

Nemonapride is a white solid . It is soluble in ethanol . Its molecular weight is 387.9 g/mol .

Scientific Research Applications

Dopamine Receptor Studies

Nemonapride is widely used in the study of dopaminergic systems. Research by Vile, D'Souza, and Strange (1995) demonstrated that [3H]Nemonapride, along with [3H]Spiperone, labels equivalent numbers of D2 and D3 dopamine receptors in various tissues under different conditions. This finding indicates the utility of nemonapride in accurately studying dopamine receptors, contributing significantly to neurological research (Vile, D'Souza & Strange, 1995).

Neuroimaging and PET Studies

K. Ishiwata and M. Senda (1999) explored the use of radiolabeled nemonapride (NEM) for positron emission tomography (PET) studies. Their research suggests that [11C]Nemonapride binds in vivo not only to dopamine D2-like receptors in the striatum but also to sigma receptors in regions such as the cortex and cerebellum. This dual binding property makes nemonapride a valuable tool in neuroimaging studies for understanding brain receptor activities (Ishiwata & Senda, 1999).

Sigma Receptor Research

Research has indicated that [3H]Nemonapride labels sigma receptors in brain tissues. Helmeste et al. (1996) discovered that in post-mortem schizophrenic brain tissues, [3H]nemonapride-labeled sigma receptor binding is decreased compared to matched normal controls. These findings provide insight into the potential role of sigma receptors in schizophrenia and demonstrate nemonapride's application in psychiatric research (Helmeste et al., 1996).

Structure-Based Drug Discovery

A study by Wang et al. (2017) presented high-resolution crystal structures of the DRD4 dopamine receptor bound to the antipsychotic drug nemonapride. This research facilitated ligand docking and the discovery of new ligands, demonstrating nemonapride's role in structure-based drug discovery for targeting specific dopamine receptors (Wang et al., 2017).

Pharmacogenetic Applications

Suzuki et al. (2000) explored the relationship between dopamine D2 receptor polymorphism and therapeutic response to nemonapride in schizophrenic patients. Their findings suggest that the Taq1 A DRD2 polymorphism is related to early therapeutic response to nemonapride, indicating its use in personalized medicine (Suzuki et al., 2000).

Safety And Hazards

Nemonapride is harmful if swallowed . It is also harmful to aquatic life . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116422
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonapride

CAS RN

187139-87-3, 75272-39-8
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187139-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75272-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEMONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonapride
Reactant of Route 2
Reactant of Route 2
Nemonapride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nemonapride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nemonapride
Reactant of Route 5
Reactant of Route 5
Nemonapride
Reactant of Route 6
Nemonapride

Citations

For This Compound
1,580
Citations
MB Assié, C Cosi, W Koek - European journal of pharmacology, 1997 - Elsevier
… receptor agonist activity of nemonapride and bromerguride, … Nemonapride markedly decreased both forskolin-stimulated … only the novel antipsychotic, nemonapride, exhibited marked 5-…
Number of citations: 61 www.sciencedirect.com
T Kondo, K Mihara, N Yasui, U Nagashima… - Journal of clinical …, 2000 - journals.lww.com
… drug concentrations (nemonapride plus desmethylnemonapride… These findings suggest that nemonapride has a broad … factors for total response to nemonapride. An assessment of …
Number of citations: 11 journals.lww.com
EPM Prinssen, MS Kleven, W Koek - European journal of pharmacology, 1998 - Elsevier
… nemonapride (and saline), based on Dunnett's post-hoc tests with one-tailed probability, because we hypothesized that WAY 100635 would enhance nemonapride-induced catalepsy. …
Number of citations: 27 www.sciencedirect.com
D Helmeste, SW Tang, H Fang, M Li - European journal of pharmacology, 1996 - Elsevier
… dopamine D 2 and D 3 sites while [3H]nemonapride labels dopamine D 2, D 3 and D 4 … nemonapride labels brain tr receptors. [3H]Raclopride (74.0-85.6 Ci/mmol) and [3H]nemonapride …
Number of citations: 19 www.sciencedirect.com
T Kondo, M Ishida, N Tokinaga, K Mihara… - Progress in Neuro …, 2002 - Elsevier
… of nemonapride (18 mg/day), a new substituted benzamide, for 3 weeks. The most frequently observed side effects during nemonapride … that the spectrum of nemonapride-induced side …
Number of citations: 5 www.sciencedirect.com
A Suzuki, K Mihara, T Kondo, O Tanaka… - Pharmacogenetics …, 2000 - journals.lww.com
… The daily dose of nemonapride was determined as 18 mg because the first trial of 27 mg/day of nemonapride to four patients before this study resulted in development of moderate to …
Number of citations: 123 journals.lww.com
K Hidaka, M Matsumoto, S Tada, Y Tasaki… - Neuroscience …, 1995 - Elsevier
We compared some binding parameters of [ 3 H]nemopride and [ 3 H]spiperone in human dopamine D4 (hD4) receptors with three different numbers of tandem repeat units. Although …
Number of citations: 14 www.sciencedirect.com
P Seeman, HC Guan, HHM Van Tol - European journal of pharmacology, 1995 - Elsevier
We here report a three-fold elevation of dopamine D 4 -like sites in schizophrenia, using [ 3 H]nemonapride to measure dopamine D 2 and D 3 receptors and D 4 -like sites, and using [ …
Number of citations: 95 www.sciencedirect.com
K Mihara, T Kondo, A Suzuki, N Yasui… - …, 2000 - Springer
… phism and prolactin response to nemonapride, an antipsychotic … The daily dose of nemonapride was fixed at 18 mg, and the dura… tin response to nemonapride, who may have a high risk …
Number of citations: 65 link.springer.com
LA van Vliet, H Wikström, TA Pugsley… - Ligands for the … - research.rug.nl
… , we decided to apply this finding to nemonapride. By removing the ortho-methoxy group of … Therefore, we decided to synthesize the “des-methoxy” analogue of nemonapride, as well …
Number of citations: 0 research.rug.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.